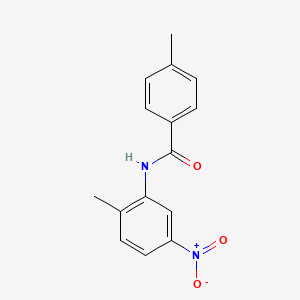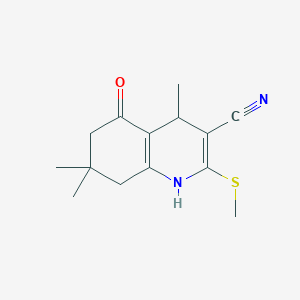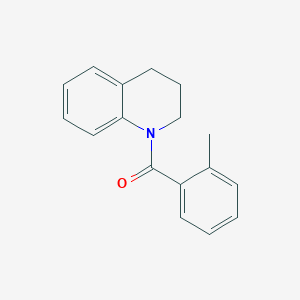![molecular formula C20H29N3O4 B5596465 (3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)
(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrole derivatives involves palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine under specific conditions, indicating a complex multi-step synthetic route that may be relevant for our target compound (Bae & Cho, 2014). This method showcases the intricate nature of synthesizing complex molecules like pyrrole derivatives.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the absolute configuration of complex molecules. For example, the configuration of specific potent enantiomers has been determined, providing insights into the spatial arrangement of atoms within the molecule and its stereoselectivity, which is critical for understanding the reactivity and interaction of the compound with biological targets (Tamazawa et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can be diverse, including lithiation reactions to produce various substituted pyrrole-2-carboxaldehydes. These reactions demonstrate the versatility of pyrrole derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their chemical reactivity and potential for further chemical modifications (Muchowski & Hess, 1988).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and stability, are fundamental for its handling and application in different contexts. While specific data on our target compound was not directly found, related research on pyrrole derivatives provides a basis for inferring such properties, emphasizing the importance of experimental characterization in understanding these aspects of chemical compounds.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, such as reactivity, acidity, basicity, and potential for forming specific chemical bonds, are crucial for their application in chemical syntheses and pharmaceutical formulations. Studies on similar compounds offer insights into these properties, guiding the development of new chemical entities with desired chemical behaviors (Singh, Rawat, & Sahu, 2014).
科学的研究の応用
Electrochemical Behavior Study
A study by J. David et al. (1995) explored the electrochemical behavior of a related dihydropyridine derivative, focusing on its reduction and oxidation processes in a hydroalcoholic medium. This type of research is crucial for understanding the redox properties of complex organic molecules, which can be relevant for their applications in medicinal chemistry and material science (David, Hurvois, Tallec, & Toupet, 1995).
Catalytic Carbonylative Cyclization
Yeon Kyu Bae and C. Cho (2014) conducted research on the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, leading to the synthesis of pyrrole derivatives. This study highlights the synthetic utility of such compounds in organic chemistry, particularly in constructing complex heterocyclic structures that are common in pharmaceuticals (Bae & Cho, 2014).
Antioxidant Properties Exploration
The work by M. Wijtmans et al. (2004) on the synthesis and antioxidant properties of substituted pyridinols indicates the potential of related structures in developing new antioxidant agents. These compounds could have implications in pharmaceuticals, particularly in therapies targeting oxidative stress-related diseases (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Supramolecular Assembly Investigation
Research by K. Arora and V. Pedireddi (2003) on the supramolecular assemblies of benzenetetracarboxylic acid with various aza donor molecules showcases the interest in such compounds for crystal engineering. This field involves designing and constructing molecular architectures with specific properties, which could be useful in materials science and nanotechnology (Arora & Pedireddi, 2003).
特性
IUPAC Name |
(3aS,6aS)-5-(dimethylcarbamoyl)-2-(4-phenoxybutyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-21(2)19(26)23-13-16-12-22(14-20(16,15-23)18(24)25)10-6-7-11-27-17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-15H2,1-2H3,(H,24,25)/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPWCLFXEABLGJ-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2CN(CC2(C1)C(=O)O)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)CCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)
![2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

